N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- The study of the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and-indoles shows how similar compounds are synthesized and their potential as intermediates in organic synthesis (Mukhanova et al., 2007).
- Research on the synthesis of Pyrimido[1,2‐a]benzimidazoles through the reaction of 2-Aminobenzimidazol with Acetylendicarbonsäure‐dimethylester provides insights into the synthesis of complex heterocycles, which could hint at methodologies applicable to synthesizing compounds like the one (Troxler & Weber, 1974).
Potential Applications in Drug Development
- The synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives study highlights the antiallergic potential of structurally related compounds, suggesting possible areas of therapeutic application for similar molecules (Ohshima et al., 1992).
- Another study on Isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group delves into the synthesis of bioactive N-heterocycles, which might reflect the bioactive potential of compounds with complex structures, including anxiogenic properties (Dulla et al., 2014).
Analytical and Theoretical Studies
- Synthesis of new coumarins complemented by quantum chemical studies offers a glimpse into how computational chemistry can aid in understanding the properties and reactivity of complex organic molecules, potentially applicable to the study of compounds like the one mentioned (Al-Amiery et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-11-25-19-10-9-17(13-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-8-6-7-16(2)12-18/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDDZSKESWDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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